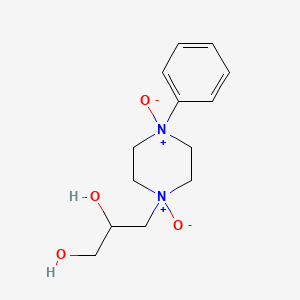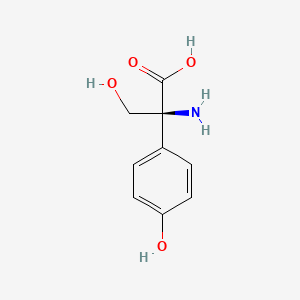
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for the color of skin and hair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of oxygen and tetrahydrobiopterin as a cofactor.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.
Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.
Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Dopaquinone, leading to melanin.
Reduction: Tyramine.
Substitution: Halogenated tyrosine derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.
Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylalanine: A precursor to tyrosine, sharing a similar structure but lacking the hydroxyl group on the phenol ring.
Tryptophan: Another aromatic amino acid, serving as a precursor to serotonin and melatonin.
DOPA: An intermediate in the biosynthesis of dopamine from tyrosine.
Uniqueness
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid is unique due to its dual role as a precursor to both neurotransmitters and melanin. This dual functionality makes it a critical compound in both neurological and dermatological research.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1 |
Clé InChI |
MRCCHJGQBLNMFU-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



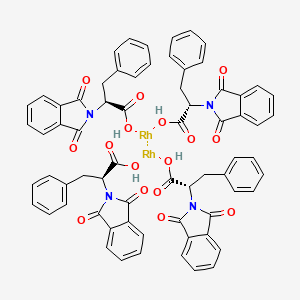


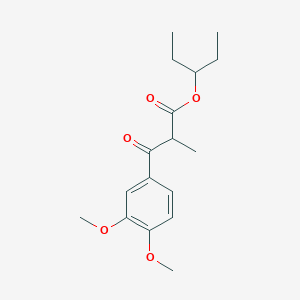
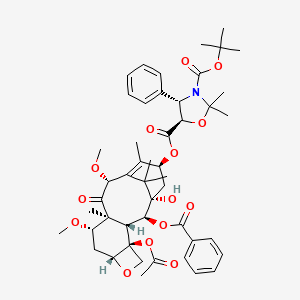


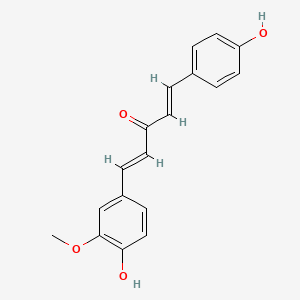
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
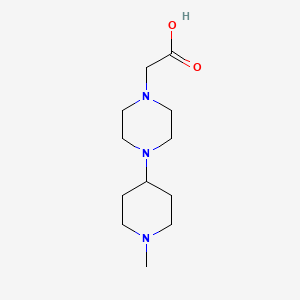

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
